N-methyl-N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyridin-2-amine
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Overview
Description
N-methyl-N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyridin-2-amine is a complex heterocyclic compound that features a thiazolo[4,5-c]pyridine moiety fused with a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the acylation of pyridin-2-amine with an appropriate acyl chloride, followed by cyclization to form the thiazolo[4,5-c]pyridine core. The piperidine ring is then introduced through nucleophilic substitution reactions. The final step involves methylation of the nitrogen atom to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the pyridine or piperidine rings .
Scientific Research Applications
N-methyl-N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-methyl-N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Similar in structure but with a furan ring instead of a piperidine ring.
Thiazolo[4,5-b]pyridines: A broader class of compounds with similar core structures but different substituents.
Uniqueness
N-methyl-N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyridin-2-amine is unique due to its specific combination of a thiazolo[4,5-c]pyridine core with a piperidine ring and a methylated nitrogen atom. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H19N5S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-methyl-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H19N5S/c1-21(16-4-2-3-8-19-16)13-6-10-22(11-7-13)17-20-14-12-18-9-5-15(14)23-17/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
InChI Key |
RKJOHNHGECGVBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=C(S2)C=CN=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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